molecular formula C18H15NO4 B3182985 N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 4527-55-3

N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3182985
CAS RN: 4527-55-3
M. Wt: 309.3 g/mol
InChI Key: VUUIHJMCVSUDSE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as 4-ethoxy-N-phenyl-2-oxo-2H-chromene-3-carboxamide, is a heterocyclic compound and a member of the chromene family. It is an important chemical intermediate used in the synthesis of a variety of other compounds, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Structural and Conformational Analysis

  • Structural Insights : N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide and its derivatives have been studied for their structural properties. For instance, the compound 4-Oxo-N-phenyl-4H-chromene-2-carboxamide was found to crystallize in a specific space group, demonstrating an anti-rotamer conformation about the C-N bond. This type of structural analysis is crucial for understanding the physical and chemical properties of these compounds (Reis et al., 2013).

  • Conformational Studies : Similar studies on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides revealed that these molecules are essentially planar and exhibit anti conformations. Such research is fundamental for pharmaceutical applications, as the molecular conformation significantly influences the biological activity (Gomes et al., 2015).

Chemical Reactions and Synthesis

  • Reformatsky Reaction : The compound was used in a Reformatsky reaction with methyl α-bromoisobutyrate, showcasing its reactivity and potential in synthesizing novel derivatives. This demonstrates its utility in organic synthesis and the development of new chemical entities (Shchepin et al., 2003).

  • Innovative Derivatives Synthesis : Research also focuses on synthesizing innovative coumarin derivatives containing this compound. Such synthesis processes are essential for creating new molecules with potential pharmacological properties (Ramaganesh et al., 2010).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-14-9-7-13(8-10-14)19-17(20)15-11-12-5-3-4-6-16(12)23-18(15)21/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUIHJMCVSUDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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